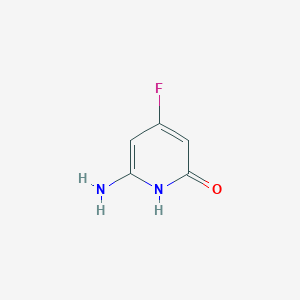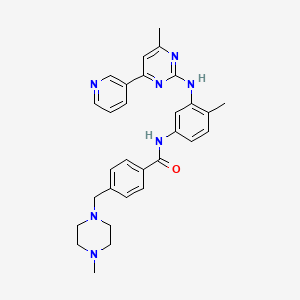
Imatinib Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imatinib Impurity 4 is one of the potential impurities found in the synthesis of Imatinib Mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib Mesylate is used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, Philadelphia chromosome-positive leukemia, certain types of gastrointestinal stromal tumors, and hypereosinophilic syndrome .
Méthodes De Préparation
The synthesis of Imatinib Impurity 4 involves using 1,4-bi(4-carboxybenzyl)piperazine as a raw material. The reaction is carried out in the presence of N,N-diisopropylcarbodiimide, 1-hydroxy benzotriazole, and N,N-diisopropylethylamine, reacting with imatinib to obtain the impurity . Industrial production methods for Imatinib Mesylate involve a convergent approach where the amine and carboxylic acid precursors are coupled using N,N’-carbonyldiimidazole as a condensing agent .
Analyse Des Réactions Chimiques
Imatinib Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate, formic acid, and other standard organic reagents. The major products formed from these reactions are typically characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Applications De Recherche Scientifique
Imatinib Impurity 4 is primarily studied in the context of pharmaceutical research to understand the impurity profile of Imatinib Mesylate. It is crucial for ensuring the purity and safety of the drug product. The impurity is also used in developing analytical methods for the separation and identification of related impurities in Imatinib Mesylate . Additionally, it plays a role in genotoxicity studies to evaluate the potential mutagenic effects of impurities .
Mécanisme D'action
The mechanism of action of Imatinib Impurity 4 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. Imatinib Mesylate, the parent compound, functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and C-kit. This inhibition blocks cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Imatinib Impurity 4 can be compared with other impurities found in Imatinib Mesylate, such as Impurity A, B, C, F, and J. These impurities are structurally similar but differ in their specific chemical compositions and potential genotoxic effects . The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is synthesized.
Propriétés
Formule moléculaire |
C30H33N7O |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N-[4-methyl-3-[(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35) |
Clé InChI |
QOOVAKAKHDRXIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


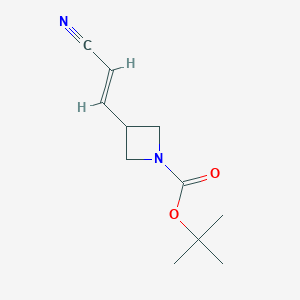
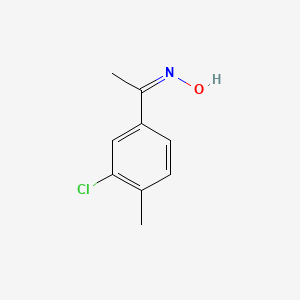
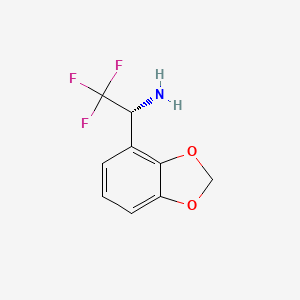
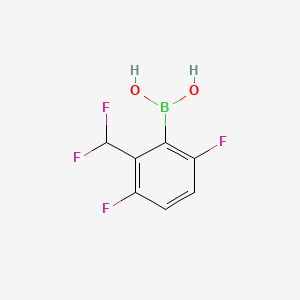
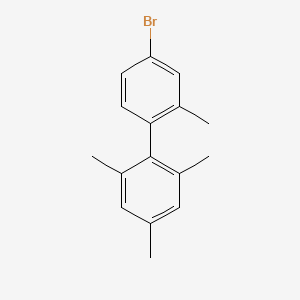
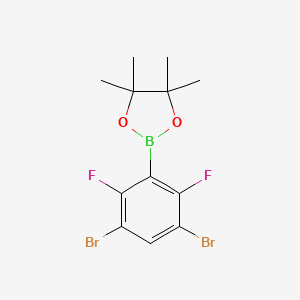
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
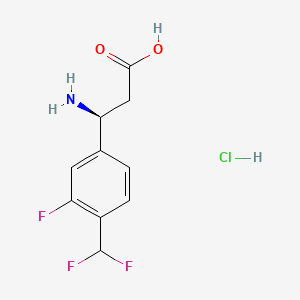
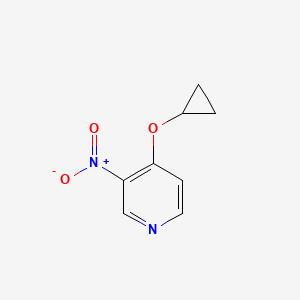
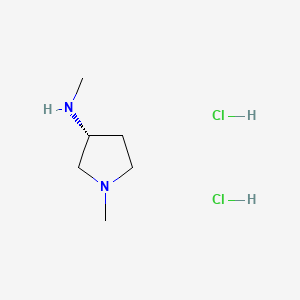
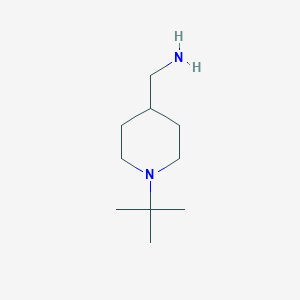
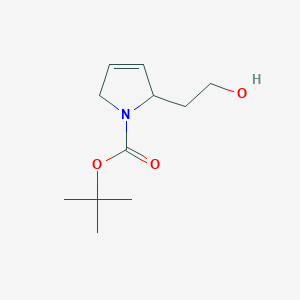
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
